molecular formula C18H25ClN4O5 B5027922 [(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrochloride

[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrochloride

Cat. No.: B5027922
M. Wt: 412.9 g/mol
InChI Key: BXTXLTICGNBQHA-UHFFFAOYSA-N
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Description

[(8-Methyl-8-azabicyclo[321]octan-3-ylidene)amino] 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrochloride is a complex organic compound with a unique structure that includes a bicyclic ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrochloride typically involves multiple steps. The key intermediate, 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine, can be synthesized through enantioselective construction methods . This intermediate is then reacted with 4-(dimethylamino)-2-methoxy-5-nitrobenzoic acid under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tropine: Another tropane alkaloid with a similar bicyclic structure.

    Scopolamine: A tropane alkaloid used for its anticholinergic properties.

    Atropine: A well-known tropane alkaloid with medicinal uses.

Uniqueness

[(8-Methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrochloride is unique due to its specific functional groups and the combination of a bicyclic ring system with a nitrobenzoate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

[(8-methyl-8-azabicyclo[3.2.1]octan-3-ylidene)amino] 4-(dimethylamino)-2-methoxy-5-nitrobenzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5.ClH/c1-20(2)15-10-17(26-4)14(9-16(15)22(24)25)18(23)27-19-11-7-12-5-6-13(8-11)21(12)3;/h9-10,12-13H,5-8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXTXLTICGNBQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(=NOC(=O)C3=CC(=C(C=C3OC)N(C)C)[N+](=O)[O-])C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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